molecular formula C11H12N2O6 B12664466 Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate CAS No. 79893-20-2

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate

Cat. No.: B12664466
CAS No.: 79893-20-2
M. Wt: 268.22 g/mol
InChI Key: HEOLZRXLDUVPQK-UHFFFAOYSA-N
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Description

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an acetylamino group, a methoxy group, and a nitro group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate typically involves the esterification of 5-(acetylamino)-2-methoxy-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Various nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: 5-(acetylamino)-2-amino-4-nitrobenzoate.

    Reduction: 5-(acetylamino)-2-methoxy-4-nitrobenzoic acid.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of functional groups such as the nitro and acetylamino groups can influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(acetylamino)-2-methoxybenzoate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Methyl 5-(amino)-2-methoxy-4-nitrobenzoate: Lacks the acetyl group, which can affect its solubility and interaction with enzymes.

    Methyl 5-(acetylamino)-2-hydroxy-4-nitrobenzoate: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.

Uniqueness

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and acetylamino groups can enhance its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

79893-20-2

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

methyl 5-acetamido-2-methoxy-4-nitrobenzoate

InChI

InChI=1S/C11H12N2O6/c1-6(14)12-8-4-7(11(15)19-3)10(18-2)5-9(8)13(16)17/h4-5H,1-3H3,(H,12,14)

InChI Key

HEOLZRXLDUVPQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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